1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16-9-8-15(17(22)18-11-14-7-4-10-23-14)19-20(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCULHMGTSGLBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a furan-2-ylmethylamine with a benzyl-substituted pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, we compare it with structurally related pyridazinone derivatives reported in recent literature. Key compounds and their distinguishing features are summarized below:
Key Observations
Structural Variations and Bioactivity
- The benzyl group at N1 is a common feature in proteasome inhibitors (e.g., Compounds 5, 7, and 19), likely contributing to hydrophobic interactions with target enzymes .
- The furan-2-ylmethyl substituent in the target compound distinguishes it from analogs with cyclopropylcarbamoyl or methoxycyclobutyl groups. Furan’s electron-rich aromatic system may enhance binding via π-π interactions or hydrogen bonding, as seen in other heterocyclic systems .
- Compound 19, with a 4-methoxybenzyl group and trans-3-methoxycyclobutylcarbamoyl side chain, demonstrates high yield (95%) and potency, suggesting that electron-donating substituents (e.g., methoxy) improve synthesis efficiency and target affinity .
Synthetic Challenges and Yields Carboxamide derivatives like Compound 5 and 7 are synthesized via T3P/DIPEA-mediated coupling in DCM, with yields ranging from 22% to 45% . The lower yields in Compound 7 may stem from steric hindrance from the methylcyclopropyl group. The target compound’s synthesis may face similar challenges due to the furan-2-ylmethyl group’s steric and electronic properties.
Physicochemical Properties Solubility: The furan-2-ylmethyl group introduces moderate polarity compared to purely hydrophobic substituents (e.g., benzyl or cyclopropyl). This balance may improve aqueous solubility relative to Compound 5, which has a bulky cyclopropylcarbamoylphenyl group .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The position and nature of substituents critically influence bioactivity. For example, fluorination at the phenyl ring (e.g., Compound 9) enhances target binding through electronegative effects .
- Synthetic Optimization: Methanol/NaOH conditions () and HATU/DIPEA-mediated couplings () are effective for pyridazinone synthesis, though steric hindrance from substituents like furan-2-ylmethyl may necessitate tailored protocols .
- Hydrogen Bonding : The 6-oxo group and carboxamide nitrogen participate in hydrogen-bonding networks, as predicted by graph-set analysis (), which could be leveraged for rational design .
Biological Activity
1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core with a furan moiety, which is known for contributing to various biological properties. Its molecular formula is , and it has been synthesized through various methods involving furan derivatives.
Furan derivatives, including this compound, are known to interact with multiple biological targets. The following mechanisms have been proposed based on related compounds:
- Antitumor Activity : Furan derivatives often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, such as kinases involved in cancer progression.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
| Activity | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 10.5 | HeLa | |
| Anticancer | 8.0 | A549 | |
| Enzyme Inhibition | 5.5 | EGFR Kinase |
Antiproliferative Effects
In a study examining the antiproliferative activity against various cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values were determined using the MTT assay across multiple cell lines:
- HeLa Cells : Demonstrated an IC50 of 10.5 µM, indicating effective inhibition of cell growth.
- A549 Cells : Showed an IC50 of 8.0 µM, reinforcing the compound's potential as an anticancer agent.
Further investigations into the mechanism of action revealed that the compound acts primarily through the inhibition of EGFR kinase activity, which is crucial in many cancer pathways. The inhibition was quantified with an IC50 value of 5.5 µM, suggesting a strong potential for therapeutic applications in cancer treatment.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| 1-benzyl-N-(furan-2-ylmethyl)-6-oxo... | 10.5 | HeLa |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | 12.0 | A549 |
| F8-B22 (SARS-CoV Mpro Inhibitor) | 1.55 | SARS-CoV Mpro |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Amide bond formation between the dihydropyridazine core and the furan-2-ylmethylamine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or Mitsunobu reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction yields improve with controlled temperature, anhydrous solvents, and catalytic additives (e.g., DMAP). Kinetic monitoring via TLC or HPLC is critical .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : A combination of analytical techniques is required:
- Spectroscopy :
- NMR (¹H/¹³C): Assign peaks for the dihydropyridazine ring (δ 6.5–7.2 ppm for aromatic protons), benzyl group (δ 4.8–5.2 ppm for CH₂), and furan (δ 6.3–7.4 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ .
Q. What are the critical functional groups in this compound that influence its reactivity and bioactivity?
- Methodological Answer :
- Dihydropyridazine Core : The conjugated system enables π-π stacking with biological targets, while the keto group at position 6 participates in hydrogen bonding .
- Benzyl Group : Enhances lipophilicity, improving membrane permeability. Substituents on the benzyl ring (e.g., halogens) can modulate electronic effects .
- Furan-2-ylmethyl Moiety : The oxygen heterocycle contributes to metabolic stability and may interact with hydrophobic enzyme pockets .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects or assay interference (e.g., compound aggregation) .
- Data Normalization : Include positive/negative controls (e.g., known inhibitors/DMSO) to account for batch-to-batch variability .
- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity independently .
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinase domains). Prioritize poses with hydrogen bonds to the dihydropyridazine keto group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to correlate structure with activity .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., benzyl para-substitutions, furan replacements) using a 2³ factorial matrix to evaluate main/interaction effects on bioactivity .
- Library Synthesis : Prepare analogs via parallel synthesis (e.g., 24 derivatives) with systematic modifications to the dihydropyridazine and amide regions .
- Data Analysis : Apply multivariate statistics (PCA or PLS) to identify critical structural features. Example SAR findings:
| Derivative | Substituent | IC₅₀ (µM) | LogP |
|---|---|---|---|
| A | -H | 12.3 | 2.1 |
| B | -Cl | 8.7 | 2.9 |
| C | -OCH₃ | 15.6 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
